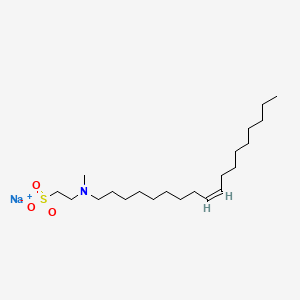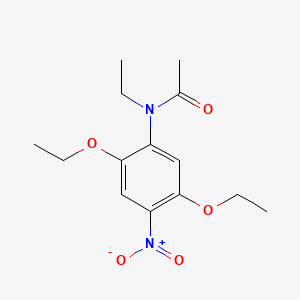![molecular formula C18H19Cl2N3S B13769354 2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine--hydrogen chloride (1/1) CAS No. 4956-31-4](/img/structure/B13769354.png)
2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine--hydrogen chloride (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine–hydrogen chloride (1/1) is a chemical compound known for its applications in medicinal chemistry, particularly in the development of antipsychotic drugs. This compound is structurally related to other dibenzo[b,f][1,4]thiazepine derivatives, which are known for their neuroleptic properties .
Méthodes De Préparation
The synthesis of 2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with thiophenol and sodium hydroxide in isopropanol (IPA).
Reduction: The intermediate product is then reduced using iron powder and ammonium chloride in water.
Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Applications De Recherche Scientifique
2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various dibenzo[b,f][1,4]thiazepine derivatives.
Biology: The compound is studied for its interactions with biological targets, particularly neurotransmitter receptors.
Medicine: It is a key intermediate in the synthesis of antipsychotic drugs, which are used to treat conditions like schizophrenia and bipolar disorder
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine involves its interaction with neurotransmitter receptors in the brain. It acts as an antagonist at multiple receptor sites, including dopamine and serotonin receptors. This antagonistic activity helps in modulating neurotransmitter levels, thereby exerting its antipsychotic effects .
Comparaison Avec Des Composés Similaires
2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine is structurally similar to other compounds like:
Clozapine: Another dibenzo[b,f][1,4]thiazepine derivative used as an antipsychotic drug.
Quetiapine: A widely used antipsychotic that shares a similar core structure but differs in its side chains and functional groups
The uniqueness of 2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine lies in its specific substitution pattern, which imparts distinct pharmacological properties compared to its analogs .
Propriétés
Numéro CAS |
4956-31-4 |
|---|---|
Formule moléculaire |
C18H19Cl2N3S |
Poids moléculaire |
380.3 g/mol |
Nom IUPAC |
8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzothiazepine;hydrochloride |
InChI |
InChI=1S/C18H18ClN3S.ClH/c1-21-8-10-22(11-9-21)18-14-12-13(19)6-7-16(14)23-17-5-3-2-4-15(17)20-18;/h2-7,12H,8-11H2,1H3;1H |
Clé InChI |
HBBGEMOWBPOXIL-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=NC3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



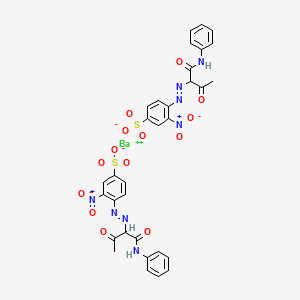
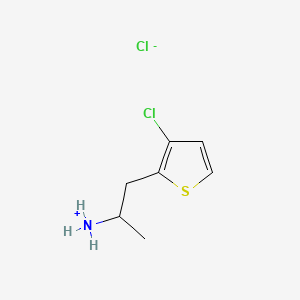


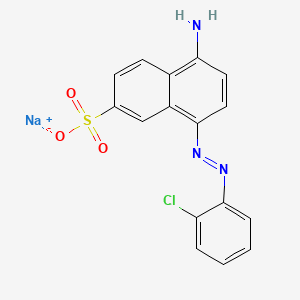


![N-(2,4-dimethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13769306.png)
